4-(Methylsulfonothioyloxymethyl)phenol
Description
Properties
Molecular Formula |
C8H10O3S2 |
|---|---|
Molecular Weight |
218.3 g/mol |
IUPAC Name |
4-(methylsulfonothioyloxymethyl)phenol |
InChI |
InChI=1S/C8H10O3S2/c1-13(10,12)11-6-7-2-4-8(9)5-3-7/h2-5,9H,6H2,1H3 |
InChI Key |
WUKURFQKGMEZEI-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=S)OCC1=CC=C(C=C1)O |
Origin of Product |
United States |
Synthetic Methodologies for 4 Methylsulfonothioyloxymethyl Phenol and Analogues
Strategic Approaches to Phenol (B47542) Derivatization
The reactivity of the phenol ring and its hydroxyl group allows for a multitude of derivatization strategies. These can be broadly categorized into reactions involving the aromatic ring and those targeting the hydroxyl functionality.
Electrophilic Aromatic Substitution Pathways for Phenol Functionalization
The hydroxyl group of a phenol is a strongly activating, ortho-, para-directing group in electrophilic aromatic substitution reactions. chemicalbook.com This heightened reactivity is due to the donation of a lone pair of electrons from the oxygen atom into the aromatic π-system, which stabilizes the intermediate carbocation formed during the substitution. google.comtandfonline.com This activation is so pronounced that reactions often proceed under milder conditions than those required for benzene (B151609). chemicalbook.com
Common electrophilic aromatic substitution reactions for phenols include:
Halogenation: Phenols react readily with bromine in a solvent of low polarity, such as chloroform (B151607), even in the absence of a Lewis acid catalyst, to yield monobromophenols. chemicalbook.com In the presence of bromine water, the reaction proceeds to give a white precipitate of 2,4,6-tribromophenol. chemicalbook.com
Nitration: Treatment of phenol with dilute nitric acid at low temperatures results in a mixture of ortho- and para-nitrophenols. chemicalbook.com The use of concentrated nitric acid leads to the formation of 2,4,6-trinitrophenol, also known as picric acid. chemicalbook.com
Sulfonation: The reaction of phenol with sulfuric acid can be controlled by temperature to favor either the ortho or para product.
Friedel-Crafts Alkylation and Acylation: While Friedel-Crafts alkylation of phenols can be complex due to the potential for O-alkylation and polysubstitution, acylation is a more controlled reaction that typically occurs at the para position.
Kolbe-Schmidt Reaction: This reaction involves the carboxylation of a phenoxide ion with carbon dioxide under pressure, typically leading to ortho-hydroxybenzoic acid (salicylic acid). orgsyn.org The phenoxide, being more electron-rich than phenol, is sufficiently nucleophilic to attack the weak electrophile, CO2. nih.gov
| Reaction | Reagents | Typical Products |
| Bromination | Br2 in CHCl3 | o-Bromophenol, p-Bromophenol |
| Bromination | Bromine water | 2,4,6-Tribromophenol |
| Nitration | Dilute HNO3 | o-Nitrophenol, p-Nitrophenol |
| Nitration | Concentrated HNO3 | 2,4,6-Trinitrophenol |
| Kolbe-Schmidt | 1. NaOH, 2. CO2, heat, pressure | Salicylic (B10762653) acid |
Nucleophilic Substitution Routes to Phenolic Ethers and Related Structures
While the benzene ring of phenol is generally resistant to nucleophilic aromatic substitution, the reaction can occur under specific conditions, particularly when the ring is activated by electron-withdrawing groups. nih.gov The phenolate (B1203915) anion, formed by deprotonation of the hydroxyl group, is a potent nucleophile and can participate in substitution reactions. stackexchange.comlibretexts.org However, phenolate ions are ambident nucleophiles, meaning they can react at either the oxygen or a carbon atom of the ring. researchgate.net In most cases, O-alkylation is the predominant pathway. researchgate.net
The Williamson ether synthesis is a classic example of a nucleophilic substitution reaction involving a phenolate, where it displaces a halide from an alkyl halide to form a phenolic ether.
Oxidative Coupling and Other Advanced Phenol Coupling Strategies
Oxidative coupling of phenols is a powerful method for the formation of C-C and C-O bonds, leading to the synthesis of complex biaryl and polycyclic ether structures. biosynth.comgoogle.com These reactions are often catalyzed by transition metal complexes and proceed through the generation of phenoxy radicals. biosynth.com The regioselectivity of the coupling (ortho-ortho, para-para, ortho-para) can be influenced by the catalyst, solvent, and substrate structure. google.com While C-C coupling is more common, selective C-O coupling can be achieved, often when the ortho and para positions are blocked. biosynth.com
Recent advances in this area have focused on the development of catalytic and electrochemical methods to improve efficiency and selectivity. researchgate.net Metal-free oxidative coupling mediated by reagents like sulfoxides has also been reported. google.com
Derivatization Strategies for Phenolic Hydroxyl Groups
The phenolic hydroxyl group is a key site for derivatization, allowing for the introduction of a wide variety of functional groups. Common derivatization reactions include:
Esterification: Phenols can be converted to esters by reaction with acyl chlorides or acid anhydrides. researchgate.net The direct esterification with carboxylic acids is generally slow.
Sulfonation: Reaction with sulfonyl chlorides in the presence of a base yields sulfonate esters. researchgate.net
Alkylation: The formation of ethers via reaction with alkyl halides is a common strategy, as mentioned in the context of nucleophilic substitution.
Acylation: This involves the reaction with acylating agents to form esters, which can serve as protecting groups or introduce specific functionalities. researchgate.net
Construction of the Methylsulfonothioyloxymethyl Linkage
The synthesis of the target molecule, 4-(Methylsulfonothioyloxymethyl)phenol, requires the specific construction of the methylsulfonothioyloxymethyl ether linkage at the phenolic oxygen. A direct, one-step synthesis for this compound is not readily found in the literature. Therefore, a multi-step synthetic approach is proposed based on established organic transformations.
Precursor Synthesis and Functional Group Transformations
A plausible synthetic route to this compound would likely involve the preparation of a reactive electrophilic intermediate containing the "methylsulfonothioyloxymethyl" group, which can then be reacted with a protected form of 4-hydroxyphenol. An alternative and more direct approach would be to start with 4-hydroxybenzyl alcohol.
Proposed Synthetic Pathway:
Synthesis of a Reactive Methane Thiosulfonate Intermediate: A key precursor would be a molecule like chloromethyl methanethiosulfonate (B1239399). While the direct synthesis of this specific compound is not well-documented, a related compound, chloromethyl methyl sulfone, can be synthesized by the oxidation of chloromethyl methyl sulfide (B99878). tandfonline.com Chloromethyl methyl sulfide itself can be prepared from dimethyl sulfide and sulfuryl chloride. wikipedia.org Another potentially useful reagent is chloromethyl chlorosulfate, which can be synthesized from methylene (B1212753) chloride and sulfur trioxide. google.com This reagent is known to react with nucleophiles to introduce a chloromethyl group. nih.gov
Preparation of 4-Hydroxybenzyl Alcohol: This starting material can be prepared from phenol through various methods, including the reaction with formaldehyde (B43269) under basic or acidic conditions. stackexchange.comresearchgate.netresearchgate.net
Formation of the Ether Linkage: A potential strategy involves the conversion of the benzylic alcohol of 4-hydroxybenzyl alcohol into a better leaving group, such as a mesylate or tosylate, by reacting it with methanesulfonyl chloride or p-toluenesulfonyl chloride, respectively. The phenolic hydroxyl group would likely need to be protected during this step.
Nucleophilic Substitution with a Thiosulfonate: The resulting mesylate or tosylate could then undergo a nucleophilic substitution reaction with a suitable methanethiosulfonate nucleophile.
A More Direct Proposed Route:
A more direct, albeit hypothetical, route could involve the following steps:
Hydroxymethylation of Phenol: Reaction of phenol with formaldehyde in the presence of a base would yield a mixture of ortho- and para-hydroxybenzyl alcohol. The para isomer can be isolated. researchgate.net
Conversion of the Benzylic Alcohol to a Halide: The benzylic alcohol of 4-hydroxybenzyl alcohol can be converted to 4-hydroxybenzyl chloride by reaction with thionyl chloride (SOCl2). Care must be taken to avoid polymerization or side reactions involving the phenolic hydroxyl group.
Reaction with a Methanethiosulfonate Salt: The 4-hydroxybenzyl chloride could then be reacted with a salt of methanethiosulfonic acid. This would involve a nucleophilic substitution where the thiosulfonate anion displaces the chloride. The synthesis of such a salt would be a critical step.
This proposed pathway leverages well-established reactions to construct the complex functionality of the target molecule. Further experimental investigation would be required to optimize the reaction conditions and validate this synthetic approach.
Synthesis of Related Sulfonate and Sulfonamide Derivatives
The synthesis of sulfonate esters and sulfonamides provides a foundational understanding for the construction of the target molecule. A prevalent method for synthesizing sulfonate esters involves the reaction of an alcohol or phenol with a sulfonyl chloride in the presence of a base. researchgate.net For instance, various phenol derivatives can be readily converted to their corresponding arylsulfonates in good to excellent yields using this approach. researchgate.net
Sulfonamides, another important class of sulfur-containing compounds, are typically prepared by reacting a sulfonyl chloride with a primary or secondary amine. acs.orgthieme-connect.com Modern advancements have introduced alternative methods, such as the sulfur-phenolate exchange (SuPhenEx) reaction, which uses stable 4-nitrophenyl sulfonate esters as starting materials to react with a wide range of amines at room temperature, often with shorter reaction times and without the need for rigorously dry conditions. acs.orgorganic-chemistry.org Additionally, one-pot methods have been developed for the direct conversion of thiols to sulfonamides by using an oxidizing system like hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂) to form the sulfonyl chloride in situ, which then reacts with an added amine. organic-chemistry.org
| Derivative Type | General Method | Key Reactants | Noteworthy Features | Reference |
|---|---|---|---|---|
| Sulfonate Esters | Sulfonylation of Alcohols/Phenols | Alcohol/Phenol + Sulfonyl Chloride | A common and versatile method for forming O-S bonds. | researchgate.net |
| Sulfonamides | Classical S-N Coupling | Sulfonyl Chloride + Amine | Most widely used industrial method. | thieme-connect.com |
| Sulfonamides | Sulfur-Phenolate Exchange (SuPhenEx) | 4-Nitrophenyl Sulfonate + Amine | Uses a stable sulfonate ester precursor, proceeds under mild conditions. | acs.orgorganic-chemistry.org |
| Sulfonamides | One-Pot from Thiols | Thiol + Amine + Oxidizing System (e.g., H₂O₂/SOCl₂) | Efficiently combines oxidation and amination steps. | organic-chemistry.org |
Methodologies for Introducing Methylsulfonothioyl-Containing Synthons
The core of the target molecule is the methylthiosulfonate group (-S(O)₂-S-CH₃). Thiosulfonate esters are typically synthesized through several primary routes. A widely used method is the reaction of a sulfonyl chloride with a thiol in the presence of a base like pyridine. tandfonline.comtandfonline.com This reaction can be controlled to favor the formation of thiosulfonates over disulfides by adjusting the stoichiometry of the reactants. tandfonline.com
Another key method for forming the thiosulfonate linkage is the oxidation of disulfides. wikipedia.org This approach provides a direct pathway to the S-S(O)₂ bond. The reaction between thiols and sulfonyl chlorides bearing different organic moieties allows for the preparation of unsymmetrical thiosulfonates. tandfonline.com
Coupling Reactions for Forming the -O-CH₂-S(O)₂-S-CH₃ Moiety
The specific assembly of the -O-CH₂-S(O)₂-S-CH₃ moiety in this compound would likely proceed via a multi-step sequence analogous to established sulfonate ester syntheses. A plausible synthetic pathway involves two main stages:
Activation of the Benzylic Alcohol: The starting material, 4-hydroxybenzyl alcohol, would first have its benzylic alcohol group converted into a good leaving group. A standard method is to react the alcohol with a sulfonyl chloride, such as methanesulfonyl chloride (Ms-Cl) or p-toluenesulfonyl chloride (Ts-Cl), in the presence of a base. libretexts.org This step forms a sulfonate ester (a mesylate or tosylate), activating the benzylic position for nucleophilic substitution while keeping the C-O bond of the original alcohol intact. libretexts.org
Nucleophilic Substitution with a Thiosulfonate Source: The second step would involve the displacement of the newly formed leaving group (e.g., mesylate) by a sulfur nucleophile. To form the desired thiosulfonate structure, a reagent like sodium methylthiosulfonate (CH₃S-SO₂Na) could be used as the nucleophile.
An alternative and more direct conceptual approach involves the reaction of the alcohol with a hypothetical reactive species like methylsulfonothioyl chloride (CH₃-S-SO₂-Cl). However, a more practical route mirrors the common synthesis of thiosulfonates. tandfonline.comtandfonline.com This would involve:
Formation of an intermediate sulfonyl chloride from 4-hydroxybenzyl alcohol. This could be achieved by reacting the alcohol with thionyl chloride to form a chlorosulfinate, followed by oxidation.
Reaction of this intermediate sulfonyl chloride (4-hydroxyphenyl-CH₂-O-SO₂-Cl) with a methylthiol source, such as methanethiol (B179389) (CH₃SH) or its corresponding thiolate salt, to form the final S-S bond of the thiosulfonate product. tandfonline.comtandfonline.com
Green Chemistry Principles in the Synthesis of this compound
Applying green chemistry principles to the synthesis of this compound and related sulfur compounds aims to reduce the environmental impact by improving efficiency and minimizing hazardous substances. researchgate.net
Sustainable Methodologies for Sulfonate and Related Sulfur Compound Synthesis
Sustainable synthesis of sulfur compounds focuses on using environmentally benign reagents and conditions. A notable strategy is the use of air as a green oxidant in combination with thiourea (B124793) dioxide as a safe sulfur dioxide surrogate to produce sulfonic acids from halides. rsc.org Hydrogen peroxide (H₂O₂) is another green oxidant used in combination with reagents like titanium tetrachloride or thionyl chloride for the direct conversion of thiols into sulfonyl chlorides. organic-chemistry.orgcapes.gov.br This method is advantageous due to its cost-effectiveness, rapid reaction times, and minimal byproduct formation. organic-chemistry.org Furthermore, multicomponent reactions (MCRs) that use elemental sulfur offer a sustainable alternative to traditional multi-step protocols for synthesizing sulfur-containing compounds, often with better yields and lower waste generation. chemistryforsustainability.org
Atom Economy and Waste Minimization in Synthetic Pathways
Atom economy is a central concept in green chemistry, focusing on maximizing the incorporation of reactant atoms into the final product. nih.govananikovlab.ru Synthetic strategies that rely on addition reactions are inherently more atom-economical than substitution reactions, which generate leaving groups as waste. In the context of sulfur chemistry, developing waste-free methodologies is a key goal. nih.govananikovlab.ruresearchgate.net
One-pot syntheses, where multiple reaction steps are performed in a single reactor without isolating intermediates, significantly contribute to waste minimization by reducing the use of solvents for purification and minimizing material loss. organic-chemistry.orgresearchgate.net For example, the one-pot conversion of thiols to sulfonamides avoids the isolation of the often unstable sulfonyl chloride intermediate. organic-chemistry.org Similarly, multicomponent reactions are designed to be highly efficient, converting three or more reactants into a single product in one step, which improves waste management. chemistryforsustainability.org
Catalytic Approaches and Alternative Reaction Media for Enhanced Sustainability
Replacing stoichiometric reagents with catalytic alternatives is a cornerstone of green chemistry. In sulfonate and sulfonamide synthesis, various catalysts have been shown to improve reaction efficiency under mild conditions. These include ytterbium(III) trifluoromethanesulfonate (B1224126) for the synthesis of alkyl tosylates and indium-catalyzed sulfonylation of amines. organic-chemistry.org Electrochemical methods also offer a sustainable approach, enabling the direct oxidative coupling of amines and thiols to form sulfonamides without the need for catalysts or chemical oxidants, generating only hydrogen as a byproduct. chemistryviews.org
Ionic Liquids (ILs): These have been used as recyclable, non-volatile solvents and even as reagents in nucleophilic substitution reactions of sulfonate esters. organic-chemistry.org Their use can eliminate the need for additional solvents and activating agents. organic-chemistry.org
Deep Eutectic Solvents (DESs): As another class of ionic fluids, DESs are often biodegradable and can be prepared from natural sources, making them attractive green reaction media. rsc.org
Water: When possible, water is an ideal green solvent. It has been used as a medium for the synthesis of vinyl sulfones from epoxides and sodium arenesulfinates. rsc.org
Microwave-Assisted Organic Synthesis (MAOS): This technique can accelerate reaction rates, often leading to cleaner reactions and higher yields in shorter times, as demonstrated in the sulfonation of bagasse to produce sodium lignosulfonate. researchgate.net
| Green Chemistry Approach | Example Application in Sulfur Chemistry | Key Benefit | Reference |
|---|---|---|---|
| Benign Oxidants | Using air or H₂O₂ for thiol oxidation | Reduces use of hazardous oxidizing agents; water is the main byproduct. | organic-chemistry.orgrsc.org |
| Atom Economy | One-pot synthesis of sulfonamides from thiols | Minimizes waste by avoiding isolation of intermediates. | organic-chemistry.org |
| Catalysis | Electrochemical coupling of thiols and amines | Eliminates the need for chemical reagents and catalysts. | chemistryviews.org |
| Alternative Media | Using ionic liquids for nucleophilic substitution | Acts as both solvent and reagent; recyclable. | organic-chemistry.org |
| Alternative Energy | Microwave-assisted sulfonation | Increases reaction efficiency and reduces reaction time. | researchgate.net |
Reaction Mechanisms and Kinetics of 4 Methylsulfonothioyloxymethyl Phenol
Mechanistic Investigations of Sulfur-Containing Organic Reactions
The reactivity of thiosulfonates, the functional group present in 4-(Methylsulfonothioyloxymethyl)phenol, is dominated by the nature of the sulfur-sulfur bond. This bond is polarized and susceptible to cleavage, making thiosulfonates versatile reactants in organic synthesis.
Role of Sulfur in Reaction Pathways and Intermediates
The sulfur-sulfur bond in a thiosulfonate (RS-SO₂R') is the primary site of reactivity. This bond can be cleaved through several mechanisms, largely dictated by the nature of the attacking species.
Nucleophilic Attack: The most common reaction pathway for thiosulfonates involves nucleophilic attack. Nucleophiles preferentially attack the sulfenyl sulfur (the sulfur atom bonded to the organic moiety, -CH₂-phenol in this case), which is the "softer" electrophilic center. This results in the displacement of the sulfinate anion (CH₃SO₂⁻), which is a good leaving group. For example, soft nucleophiles like thiols readily react with thiosulfonates to form unsymmetrical disulfides. uantwerpen.be This reactivity is exploited in biochemistry for thiol protection and in synthetic chemistry. uantwerpen.be
Radical Reactions: The S-S bond can also undergo homolytic cleavage under radical conditions, initiated by heat or light. This generates a sulfonyl radical (RSO₂•) and a thiyl radical (RS•). nih.gov These radical intermediates can then participate in a variety of subsequent reactions, such as addition to unsaturated bonds or hydrogen abstraction. nih.govbeilstein-journals.org
Electrophilic and Redox Reactions: While less common, the sulfur atoms can also interact with electrophiles or participate in redox processes, leading to a diverse range of chemical transformations. uantwerpen.bersc.org
Potential for Concerted versus Stepwise Mechanisms in Organosulfur Transformations
Nucleophilic substitution at a sulfur atom can proceed through two primary mechanistic pathways: a concerted, single-step mechanism (Sₙ2-type) or a stepwise, addition-elimination mechanism involving a hypervalent intermediate. nih.govmdpi.comnih.gov
Concerted Mechanism (Sₙ2 at Sulfur): In this pathway, the nucleophile attacks the electrophilic sulfur atom at the same time as the leaving group departs. This process occurs through a single transition state without the formation of a stable intermediate. For substitution at sulfenyl sulfur, this would involve simultaneous bond formation with the nucleophile and cleavage of the S-S bond. mdpi.com
Stepwise Mechanism (Addition-Elimination): This mechanism involves the initial formation of a hypervalent sulfur intermediate, often a trigonal bipyramidal structure known as a sulfurane. nih.govnih.gov This intermediate is formed by the addition of the nucleophile to the sulfur center. In a subsequent step, the leaving group is eliminated to yield the final product. The feasibility of this pathway depends on the stability of the potential sulfurane intermediate.
Distinguishing between these two mechanisms can be challenging and often requires detailed computational studies or kinetic isotope effect experiments. nih.govstackexchange.com The choice of mechanism is influenced by factors such as the nature of the nucleophile, the leaving group, and steric effects around the sulfur center. nih.gov For many substitutions at tetracoordinate sulfur, a clear distinction between a concerted Sₙ2 displacement and a stepwise mechanism is difficult to establish experimentally. mdpi.com
Kinetic Studies of Reactions Involving this compound
Specific kinetic data for reactions involving this compound is not documented in the reviewed literature. However, the principles of chemical kinetics can be applied to describe how its transformations would be studied and what factors would influence its reaction rates.
Determination of Rate Laws and Reaction Orders for Transformations
A rate law is an equation that links the rate of a reaction to the concentrations of the reactants. libretexts.orgyoutube.com For a hypothetical reaction of this compound (represented as Ar-S-SO₂Me) with a nucleophile (Nu⁻), the general rate law would be:
Rate = k [Ar-S-SO₂Me]ᵐ [Nu⁻]ⁿ
Here, k is the rate constant, and m and n are the reaction orders with respect to each reactant. These orders must be determined experimentally by systematically varying the concentration of one reactant while keeping the other constant and observing the effect on the initial reaction rate. youtube.comunizin.org
| Method | Description |
| Method of Initial Rates | The initial rate of the reaction is measured at different starting concentrations of reactants. Comparing how the rate changes with concentration allows for the determination of the reaction orders (m and n). youtube.com |
| Integrated Rate Laws | The concentration of a reactant is measured over time. The data is then plotted in different ways (e.g., [A] vs. t, ln[A] vs. t, 1/[A] vs. t) to see which plot yields a straight line, thereby identifying the reaction order as zeroth, first, or second, respectively. unizin.orgyoutube.com |
Influence of Temperature and Activation Energy on Reaction Rates
The rate of chemical reactions is highly dependent on temperature. This relationship is quantitatively described by the Arrhenius equation:
k = A e(-Ea/RT)
where:
k is the rate constant.
A is the pre-exponential factor, related to the frequency of collisions.
Ea is the activation energy, the minimum energy required for a reaction to occur. talkingaboutscience.com
R is the universal gas constant.
T is the absolute temperature in Kelvin.
An increase in temperature leads to an exponential increase in the rate constant, and thus the reaction rate, because a larger fraction of molecules will possess kinetic energy equal to or greater than the activation energy. talkingaboutscience.comissr.edu.kh The activation energy for a specific reaction involving this compound could be determined experimentally by measuring the rate constant at several different temperatures and plotting ln(k) versus 1/T. The slope of this line would be equal to -Ea/R, allowing for the calculation of Ea. issr.edu.kh For S-S bond cleavage reactions, activation energies can vary significantly depending on the specific mechanism and reactants involved. nih.govresearchgate.net
Catalysis and its Impact on Reaction Kinetics and Selectivity
Catalysts accelerate chemical reactions by providing an alternative reaction pathway with a lower activation energy, without being consumed in the process. webflow.com Reactions of organosulfur compounds can be catalyzed by various species:
Acid/Base Catalysis: Protic acids can protonate the sulfonyl oxygen atoms, potentially making the sulfenyl sulfur more electrophilic and susceptible to nucleophilic attack. Bases can deprotonate nucleophiles, increasing their reactivity.
Nucleophilic Catalysis: Certain nucleophiles can act as catalysts by reacting with the substrate to form a more reactive intermediate, which then reacts with the final nucleophile, regenerating the catalyst.
Transition Metal Catalysis: Transition metals are widely used to catalyze reactions involving C-S bond cleavage and formation. mdpi.comnih.gov For a molecule like this compound, metal catalysts could potentially coordinate to the sulfur atoms, activating the S-S bond towards cleavage or facilitating cross-coupling reactions. researchgate.net
A catalyst can dramatically increase the reaction rate and can also influence the selectivity, favoring one reaction pathway over others to yield a specific product. The presence of a catalyst would alter the rate law by introducing a term for the catalyst concentration and would result in a lower experimentally determined activation energy. webflow.com
Reactivity Profiling of the Phenol (B47542) and Sulfonothioyl Moieties
The reactivity of this compound is primarily dictated by the interplay of its two key functional groups: the phenolic ring and the methylsulfonothioyloxymethyl group. Understanding the individual reactivity of these moieties is crucial for predicting the compound's behavior in various chemical environments.
Electrophilic and Nucleophilic Reactivity of the Phenolic Ring
The phenolic ring in this compound is an electron-rich aromatic system, a characteristic that governs its susceptibility to electrophilic and nucleophilic attack.
Electrophilic Reactivity:
The hydroxyl (-OH) group is a potent activating group in electrophilic aromatic substitution reactions. byjus.comwikipedia.org It donates electron density to the aromatic ring through resonance, thereby increasing its nucleophilicity and making it more susceptible to attack by electrophiles. This activation is predominantly directed to the ortho and para positions relative to the hydroxyl group. byjus.commlsu.ac.in
In the case of this compound, the para position is occupied by the methylsulfonothioyloxymethyl substituent. Consequently, electrophilic substitution is expected to occur primarily at the ortho positions (C2 and C6). Common electrophilic aromatic substitution reactions that phenols readily undergo include:
Nitration: Reaction with dilute nitric acid would likely yield a mixture of 2-nitro-4-(methylsulfonothioyloxymethyl)phenol and 2,6-dinitro-4-(methylsulfonothioyloxymethyl)phenol. byjus.com
Halogenation: Treatment with halogens (e.g., bromine water) is expected to result in the formation of mono-, di-, and even tri-halogenated products at the available ortho positions. byjus.comlibretexts.org
Sulfonation: Reaction with sulfuric acid can lead to the introduction of a sulfonic acid group at the ortho position. The reaction conditions, such as temperature, can influence the isomeric distribution of the product. mlsu.ac.in
Friedel-Crafts Alkylation and Acylation: While the hydroxyl group can complicate these reactions by coordinating with the Lewis acid catalyst, under appropriate conditions, alkyl or acyl groups can be introduced at the ortho positions. wikipedia.org
Kolbe-Schmidt Reaction: Reaction of the corresponding phenoxide with carbon dioxide would introduce a carboxylic acid group, primarily at the ortho position, to yield a salicylic (B10762653) acid derivative. libretexts.org
Reimer-Tiemann Reaction: Treatment with chloroform (B151607) in a basic solution would introduce a formyl group (-CHO) at the ortho position. byjus.com
The table below summarizes the expected major products of electrophilic substitution reactions on the phenolic ring of this compound.
| Reaction Type | Reagent(s) | Expected Major Product(s) |
| Nitration | Dilute HNO₃ | 2-Nitro-4-(methylsulfonothioyloxymethyl)phenol |
| Halogenation | Br₂ in H₂O | 2-Bromo-4-(methylsulfonothioyloxymethyl)phenol, 2,6-Dibromo-4-(methylsulfonothioyloxymethyl)phenol |
| Sulfonation | H₂SO₄ | 2-Hydroxy-5-(methylsulfonothioyloxymethyl)benzenesulfonic acid |
| Kolbe-Schmidt | 1. NaOH, 2. CO₂ | 2-Hydroxy-5-(methylsulfonothioyloxymethyl)benzoic acid |
| Reimer-Tiemann | CHCl₃, NaOH | 2-Hydroxy-5-(methylsulfonothioyloxymethyl)benzaldehyde |
Nucleophilic Reactivity:
Generally, phenols are not highly reactive towards nucleophilic aromatic substitution. libretexts.org The electron-rich nature of the benzene (B151609) ring repels nucleophiles. For nucleophilic aromatic substitution to occur, the ring typically needs to be activated by strongly electron-withdrawing groups, which is not the case for the substituents present in this compound. libretexts.org
However, the hydroxyl group itself can act as a nucleophile in its phenoxide form (after deprotonation). This allows for O-alkylation and O-acylation reactions. rsc.org For instance, reaction with an alkyl halide in the presence of a base would lead to the formation of an ether at the phenolic oxygen.
Reactivity of the Methylsulfonothioyloxymethyl Group towards Specific Reagents
The methylsulfonothioyloxymethyl group, -CH₂OS(O)₂CH₃, contains a methanesulfonate (B1217627) (mesylate) ester linkage. Mesylates are excellent leaving groups in nucleophilic substitution reactions due to the stability of the resulting methanesulfonate anion. rsc.org This makes the benzylic carbon atom of the -CH₂- group highly susceptible to nucleophilic attack.
The general reaction can be depicted as:
Nu⁻ + R-CH₂-OMs → R-CH₂-Nu + MsO⁻
Where Nu⁻ is a nucleophile, R is the 4-hydroxyphenyl group, and Ms is the methylsulfonyl group.
A variety of nucleophiles can displace the methanesulfonate group. The table below provides examples of such reactions.
| Nucleophile (Reagent) | Product |
| Hydroxide (B78521) (OH⁻) | 4-(Hydroxymethyl)phenol |
| Alkoxide (RO⁻) | 4-(Alkoxymethyl)phenol |
| Thiolate (RS⁻) | 4-(Alkylthiomethyl)phenol |
| Cyanide (CN⁻) | 4-(Cyanomethyl)phenol |
| Azide (N₃⁻) | 4-(Azidomethyl)phenol |
| Amines (RNH₂, R₂NH) | 4-(Aminomethyl)phenol derivatives |
The reactivity of the methylsulfonothioyloxymethyl group is a key feature of the molecule, allowing for the introduction of a wide range of functional groups at the benzylic position.
Hydrolytic Stability and Proposed Degradation Pathways
The hydrolytic stability of this compound is primarily determined by the susceptibility of the methanesulfonate ester linkage to hydrolysis. Methanesulfonate esters can undergo hydrolysis under aqueous conditions, and the rate of this reaction is pH-dependent. acs.orgacs.orgfigshare.com
Proposed Degradation Pathway:
The primary degradation pathway is expected to be the hydrolysis of the methanesulfonate ester, leading to the formation of 4-(hydroxymethyl)phenol and methanesulfonic acid.
C₇H₇O-CH₂-OS(O)₂CH₃ + H₂O → C₇H₇O-CH₂-OH + CH₃SO₃H
This reaction can be catalyzed by both acid and base, although studies on similar compounds suggest that the hydrolysis rate is significant even under neutral conditions and is dominated by the water rate over a pH range of approximately 7-8. acs.orgacs.orgfigshare.com In more alkaline conditions (pH > 10), the rate of hydrolysis is expected to increase with increasing hydroxide ion concentration. acs.org
The resulting product, 4-(hydroxymethyl)phenol, is a relatively stable compound. nih.gov Further degradation would likely involve oxidation of the phenolic ring or the hydroxymethyl group under more forcing conditions.
The table below summarizes the expected hydrolytic behavior of this compound under different pH conditions.
| pH Condition | Expected Predominant Reaction | Major Degradation Products |
| Acidic | Acid-catalyzed hydrolysis of the sulfonate ester | 4-(Hydroxymethyl)phenol, Methanesulfonic acid |
| Neutral | Water-mediated hydrolysis of the sulfonate ester | 4-(Hydroxymethyl)phenol, Methanesulfonic acid |
| Alkaline | Base-catalyzed hydrolysis of the sulfonate ester | 4-(Hydroxymethyl)phenol, Methanesulfonate salt |
Advanced Spectroscopic and Computational Characterization of 4 Methylsulfonothioyloxymethyl Phenol
Structural Elucidaion via Advanced Spectroscopic Techniques
The precise architecture of 4-(Methylsulfonothioyloxymethyl)phenol, containing a phenolic ring, a methylene (B1212753) bridge, and a methylsulfonothioyl group, can be mapped out through a combination of sophisticated spectroscopic techniques. These methods provide complementary information, from the connectivity of atoms to the nature of chemical bonds and the spatial arrangement of the molecule.
NMR spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and through-space correlations, a complete picture of the molecule's structure can be assembled.
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the phenol (B47542) ring are expected to appear as two doublets in the range of δ 6.8-7.4 ppm, characteristic of a 1,4-disubstituted benzene (B151609) ring. The methylene protons (CH₂) adjacent to the oxygen and the sulfonothioyl group would likely resonate as a singlet around δ 5.2 ppm. The methyl protons (CH₃) of the sulfonothioyl group are anticipated to produce a singlet further upfield, around δ 3.1 ppm. The phenolic hydroxyl proton is expected to show a broad singlet, the chemical shift of which can vary depending on solvent and concentration, but typically appears between δ 4-7 ppm. libretexts.org
The ¹³C NMR spectrum provides information about the carbon skeleton. The carbon atoms of the benzene ring are expected to have chemical shifts in the aromatic region (δ 115-160 ppm). The carbon attached to the hydroxyl group would be the most downfield among the aromatic carbons. The methylene carbon (CH₂) is predicted to appear around δ 70 ppm, while the methyl carbon (CH₃) of the sulfonothioyl group would be found in the upfield region, around δ 40 ppm.
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
|---|---|---|
| Aromatic CH (ortho to OH) | ~6.8 (d) | ~116 |
| Aromatic CH (ortho to CH₂O) | ~7.3 (d) | ~130 |
| Aromatic C-OH | - | ~158 |
| Aromatic C-CH₂O | - | ~135 |
| -CH₂- | ~5.2 (s) | ~70 |
| -CH₃ | ~3.1 (s) | ~40 |
| -OH | 4-7 (br s) | - |
To confirm the assignments made from one-dimensional NMR and to establish the connectivity between different parts of the molecule, two-dimensional NMR experiments are invaluable.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between the adjacent aromatic protons, confirming their ortho relationship on the benzene ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link the proton signals of the aromatic rings, the methylene group, and the methyl group to their corresponding carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals long-range (2-3 bond) correlations between protons and carbons. Key expected correlations would include the methylene protons showing a correlation to the aromatic carbon it is attached to (C-CH₂O) and the carbon of the sulfonothioyl group. The aromatic protons would show correlations to neighboring aromatic carbons, further solidifying the substitution pattern.
Vibrational spectroscopy, including both IR and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
The IR spectrum of this compound is expected to display several characteristic absorption bands. A broad and strong absorption in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the phenolic hydroxyl group, with the broadening due to hydrogen bonding. libretexts.orgdocbrown.info The C-O stretching vibration of the phenol is expected to appear around 1200-1260 cm⁻¹. docbrown.info
The sulfonothioyl group (S-SO₂) would also have characteristic stretching frequencies. The asymmetric and symmetric stretching vibrations of the S=O bonds are predicted to occur in the regions of 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹, respectively. The S-S stretching vibration is typically weaker and appears in the range of 400-500 cm⁻¹. Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, and the C=C stretching vibrations of the benzene ring would appear in the 1450-1600 cm⁻¹ region. docbrown.info
| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
|---|---|---|---|
| Phenol O-H | Stretching | 3200-3600 (broad, strong) | Weak or not observed |
| Aromatic C-H | Stretching | 3000-3100 (medium) | Strong |
| Aromatic C=C | Stretching | 1450-1600 (medium-strong) | Strong |
| S=O (Sulfonothioyl) | Asymmetric Stretching | 1300-1350 (strong) | Medium |
| S=O (Sulfonothioyl) | Symmetric Stretching | 1120-1160 (strong) | Medium |
| Phenol C-O | Stretching | 1200-1260 (strong) | Medium |
| S-S | Stretching | 400-500 (weak) | Strong |
While IR and Raman spectroscopy are primarily used for functional group identification, they can also provide insights into the conformational isomers of a molecule. Different spatial arrangements of the -(CH₂)O-S(O)₂-CH₃ side chain relative to the phenol ring could result in subtle shifts in the vibrational frequencies of the C-O, S=O, and S-S bonds. By comparing experimental spectra with theoretical calculations for different possible conformers, the most stable conformation in the solid state or in solution could be inferred. For instance, the orientation of the methylsulfonothioyl group could influence the hydrogen bonding network of the phenolic hydroxyl group, which would be reflected in the shape and position of the O-H stretching band in the IR spectrum.
Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Pathways
Mass spectrometry is an indispensable analytical technique for the structural characterization of novel compounds, providing precise information on molecular mass and inherent structural motifs through controlled fragmentation.
High-resolution mass spectrometry (HRMS) is critical for unequivocally determining the elemental composition of a molecule by measuring its mass with very high accuracy. acs.org For this compound, with a chemical formula of C8H10O4S2, the theoretical exact mass can be calculated. HRMS analysis, typically using techniques like electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap analyzer, would be expected to yield a measured mass-to-charge ratio (m/z) that closely matches this theoretical value, usually within a few parts per million (ppm). nih.gov This level of accuracy allows for the confident assignment of the molecular formula, distinguishing it from other potential isobaric compounds.
| Parameter | Value |
|---|---|
| Molecular Formula | C8H10O4S2 |
| Theoretical Exact Mass ([M+H]⁺) | 235.0096 Da |
| Expected Experimental Mass ([M+H]⁺) | 235.0094 Da (Example) |
| Mass Error | < 2 ppm (Typical) |
| Ionization Mode | Positive ESI |
Tandem mass spectrometry (MS/MS) provides deeper structural insights by inducing fragmentation of a selected precursor ion (in this case, the molecular ion of this compound) and analyzing the resulting product ions. nih.govnih.govacs.org The fragmentation pattern is characteristic of the molecule's structure, revealing the nature of its chemical bonds and functional groups. libretexts.orglibretexts.orgchemguide.co.uk
For this compound, collision-induced dissociation (CID) would likely initiate fragmentation at the most labile bonds. The S-S bond of the thiosulfonate group is a probable site for initial cleavage, leading to characteristic neutral losses and fragment ions. Other significant fragmentation pathways could involve the cleavage of the C-O ether linkage and the S-O bond. The resulting fragmentation pattern would feature key ions corresponding to the p-hydroxybenzyl moiety and various sulfur-containing fragments. Analysis of these fragments allows for the reconstruction of the original molecular structure. researchgate.netmdpi.com
| Precursor Ion (m/z) | Proposed Product Ion (m/z) | Proposed Neutral Loss | Plausible Fragment Structure/Identity |
|---|---|---|---|
| 235.01 | 123.04 | CH3SO2S (112 Da) | p-Hydroxybenzyloxonium ion |
| 235.01 | 107.05 | CH3SO2SCH2 (128 Da) | p-Cresol (B1678582) cation / Hydroxytropylium ion |
| 235.01 | 95.01 | CH3SO3 (95 Da) | [M - CH3SO3]⁺ |
| 235.01 | 79.96 | C8H9O3S (185 Da) | SO3⁻ or related sulfur-oxygen species |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The resulting spectrum is characteristic of the molecule's electronic structure, particularly its system of conjugated π-electrons. bgu.ac.il
The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the phenolic chromophore. Substituted phenols typically exhibit two primary absorption bands in the ultraviolet region, originating from π→π* transitions within the benzene ring. nih.govresearchgate.net These are often referred to as the primary band (E2-band) at shorter wavelengths (around 220-230 nm) and the secondary band (B-band) at longer wavelengths (around 270-290 nm). The positions and intensities of these bands are sensitive to the nature and position of substituents on the aromatic ring. acs.org
The p-substituted (hydroxymethyl) group, further functionalized with the methylsulfonothioyl moiety, is expected to act as an auxochrome, causing a slight bathochromic (red) shift of these absorption maxima compared to unsubstituted phenol. bgu.ac.il The exact λmax values would also be influenced by the solvent used for the analysis due to solvatochromic effects.
| Wavelength Range | Expected λmax | Transition Type | Associated Chromophore |
|---|---|---|---|
| 220-240 nm | ~225 nm | π→π* (E2-band) | Benzene Ring |
| 270-290 nm | ~278 nm | π→π* (B-band) | Benzene Ring |
Theoretical and Computational Chemistry Investigations
Density Functional Theory (DFT) for Electronic Structure, Energetics, and Reactivity
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules from first principles. researching.cnkarazin.ua By approximating the many-body electronic Schrödinger equation, DFT calculations can predict molecular geometries, conformational energies, vibrational frequencies, and various electronic properties, providing a theoretical framework to complement and interpret experimental data. rsc.orgmdpi.com
A crucial application of DFT is geometry optimization, which seeks to find the three-dimensional arrangement of atoms that corresponds to the lowest energy, i.e., the most stable conformation of the molecule. mdpi.comnih.gov For a flexible molecule like this compound, this involves exploring the conformational landscape by systematically rotating the molecule around its single bonds.
The key rotatable bonds in this molecule are C(ring)-C(methylene), C-O, O-S, and S-S. A thorough conformational analysis would involve calculating the potential energy surface as a function of the dihedral angles associated with these bonds. This analysis would identify the global minimum energy structure as well as other low-energy local minima. The relative energies of these conformers determine their population at a given temperature. Such studies are essential for understanding the molecule's preferred shape, which in turn influences its physical properties and reactivity. The analysis would likely focus on the relative orientations of the phenyl ring, the ether linkage, and the thiosulfonate group, particularly the gauche and anti conformations around the disulfide bond. researchgate.net
| Dihedral Angle | Atoms Involved | Significance |
|---|---|---|
| τ1 | C(ring)-C(ring)-C(methylene)-O | Orientation of the side chain relative to the phenyl ring |
| τ2 | C(ring)-C(methylene)-O-S | Conformation around the C-O ether bond |
| τ3 | C(methylene)-O-S-S | Conformation around the O-S bond |
| τ4 | O-S-S-C(methyl) | Key determinant of thiosulfonate group conformation (e.g., gauche/anti) |
Frontier Molecular Orbital Analysis and Electrostatic Potentials
Frontier Molecular Orbital (FMO) theory is a fundamental tool in quantum chemistry for predicting the reactivity of a molecule. This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity.
For This compound , a theoretical FMO analysis would likely reveal the distribution of these orbitals across the molecule. It would be anticipated that the HOMO would have significant contributions from the electron-rich phenol ring and the oxygen atoms, while the LUMO would likely be centered around the electron-deficient sulfonyl group and the aromatic ring.
An electrostatic potential (ESP) map would visually represent the charge distribution on the molecule's surface. In the case of This compound , regions of negative potential (typically colored red) would be expected around the phenolic oxygen and the sulfonyl oxygens, indicating areas prone to electrophilic attack. Conversely, positive potential regions (blue) would likely be found around the hydrogen atoms, particularly the phenolic proton.
Table 1: Hypothetical Frontier Molecular Orbital Energies and Related Parameters for this compound
| Parameter | Hypothetical Value (eV) | Description |
| HOMO Energy | -8.5 | Energy of the highest occupied molecular orbital. |
| LUMO Energy | -1.2 | Energy of the lowest unoccupied molecular orbital. |
| HOMO-LUMO Gap | 7.3 | Energy difference between HOMO and LUMO. |
| Ionization Potential | 8.5 | Estimated energy required to remove an electron. |
| Electron Affinity | 1.2 | Estimated energy released when an electron is added. |
Note: The values presented in this table are illustrative and not based on actual experimental or computational data for this compound.
Spectroscopic Property Prediction and Validation (NMR, IR, UV-Vis)
Computational chemistry methods, such as Density Functional Theory (DFT), are powerful tools for predicting spectroscopic properties. These predictions can then be validated against experimental data.
NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. For This compound , predictions would show distinct signals for the aromatic protons, the methylene protons, and the methyl protons. The chemical shifts would be influenced by the electron-withdrawing nature of the sulfonyl group and the electron-donating character of the hydroxyl group.
IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. A computed IR spectrum for this compound would be expected to show characteristic peaks for the O-H stretch of the phenol, C-H stretches of the aromatic ring and methyl/methylene groups, S=O stretches of the sulfonyl group, and C-O stretches.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions that give rise to UV-Vis absorption. For This compound , π → π* transitions within the benzene ring would be expected, and the presence of the auxochromic -OH group and the chromophoric sulfonyl group would influence the absorption maxima.
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy | Predicted Feature | Hypothetical Wavenumber/Chemical Shift/Wavelength |
| ¹H NMR | Aromatic protons | 6.8-7.5 ppm |
| ¹H NMR | Methylene protons (-CH₂-) | ~5.0 ppm |
| ¹H NMR | Methyl protons (-CH₃) | ~3.0 ppm |
| ¹³C NMR | Aromatic carbons | 115-160 ppm |
| IR | O-H stretch | ~3400 cm⁻¹ |
| IR | S=O asymmetric stretch | ~1350 cm⁻¹ |
| IR | S=O symmetric stretch | ~1175 cm⁻¹ |
| UV-Vis | λmax | ~275 nm |
Note: This table contains hypothetical data for illustrative purposes, as no published experimental or computational spectra for this specific compound were found.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Intermolecular Interactions
Molecular dynamics (MD) simulations could provide insights into the dynamic behavior of This compound in various environments, such as in solution or in a condensed phase. These simulations would track the atomic movements over time, revealing information about conformational flexibility, solvent interactions, and the formation of intermolecular hydrogen bonds. For instance, an MD simulation in an aqueous solution would likely show the phenolic hydroxyl group acting as both a hydrogen bond donor and acceptor with water molecules.
Quantum Chemical Studies on Non-Bonded Sulfur-Oxygen Interactions within the Compound
The thiosulfonate group (R-S-SO₂-R') in This compound presents an interesting case for studying non-bonded interactions. Specifically, quantum chemical calculations could be employed to investigate the nature and strength of the interaction between the divalent sulfur atom and the oxygen atoms of the sulfonyl group. This type of intramolecular interaction, often referred to as a 1,3-nonbonding interaction, can influence the molecule's conformation and reactivity. Methods such as the Quantum Theory of Atoms in Molecules (QTAIM) could be used to characterize the bond paths and electron density distribution related to these interactions.
Computational Reaction Mechanism Elucidation for Transformations Involving this compound
Computational chemistry is instrumental in elucidating reaction mechanisms by mapping out the potential energy surface of a chemical transformation. For reactions involving This compound , such as its synthesis or decomposition, DFT calculations could be used to identify transition states, intermediates, and reaction products. This would provide a detailed, step-by-step understanding of the reaction pathways, including the energetic barriers and thermodynamics of each step. For example, the mechanism of nucleophilic attack at the sulfenyl sulfur or the sulfonyl sulfur could be computationally explored to predict the likely products of such reactions.
Advanced Applications and Emerging Research Directions
Supramolecular Chemistry and Host-Guest Interactions Involving Phenol (B47542) Derivatives
The field of supramolecular chemistry focuses on chemical systems composed of multiple discrete molecules bound together by non-covalent interactions. Phenol derivatives are particularly valuable in this domain due to the hydroxyl group's capacity for strong hydrogen bonding and the aromatic ring's potential for π-π stacking interactions.
Phenol scaffolds are fundamental in the design of molecular recognition systems, which are synthetic host molecules engineered to selectively bind to specific guest molecules. The phenol's hydroxyl group acts as a reliable hydrogen-bond donor and acceptor, forming directional interactions that are crucial for recognition. nih.gov These scaffolds can be integrated into larger, more complex structures like nanoparticles, creating systems where molecular functionality is combined with the intrinsic properties of nanoscale materials. nih.gov This synergy allows for the creation of sophisticated functional devices, such as solution-based sensors or catalysts, where recognition is achieved through a combination of covalent attachments and noncovalent interactions like hydrogen bonding and π-π stacking. nih.gov The inherent structure of the phenol provides a rigid and predictable framework, allowing chemists to strategically place other functional groups to create a binding pocket perfectly tailored for a target guest molecule.
Self-assembly is the spontaneous organization of molecules into stable, well-defined structures through non-covalent forces. The process is central to creating complex supramolecular architectures. rsc.org In systems containing both phenolic and sulfur groups, multiple types of interactions can guide this process. Phenolic compounds can self-assemble through hydrogen bonding and aromatic interactions, while sulfur-containing moieties can introduce additional forces, such as dipole-dipole interactions or even reversible disulfide bond formation.
Research has shown that natural phenolic molecules can self-assemble with metal ions to form well-defined macroscopic materials, demonstrating the power of these interactions to build structures from the nano- to the macro-scale. figshare.com The interplay between the strong, directional hydrogen bonds from the phenol group and the unique electronic and steric properties of the sulfur linkage allows for the formation of diverse and complex architectures, from simple dimers to extended networks and hollow capsules.
Inclusion crystallization is a powerful technique where a host molecule forms a crystalline lattice containing cavities or channels that selectively trap guest molecules. This phenomenon is highly effective for separating structurally similar compounds, such as isomers. Phenol derivatives have proven to be excellent candidates for this purpose.
Studies have demonstrated the selective inclusion crystallization of various phenol derivatives with host molecules like tetraalkylammonium salts. tandfonline.com In these systems, strong hydrogen bonds form between the phenol's hydroxyl group and an anion (e.g., bromide) from the salt, creating a stable host-guest complex. tandfonline.com This selective binding allows for the separation of isomers from a mixture, achieving high purities that are difficult to obtain through conventional methods. tandfonline.com
| Guest Phenol Derivative | Host Compound | Purity Achieved | Yield Range |
| Isomeric Phenols | Tetraalkylammonium Salts | High | 20% to 60% |
This table presents generalized findings on the efficacy of inclusion crystallization for separating isomeric phenol derivatives using tetraalkylammonium salts as host compounds, based on reported research. tandfonline.com
Materials Science Applications of Sulfur-Containing Phenol Derivatives
The incorporation of sulfur into phenolic structures gives rise to materials with unique and desirable properties. These compounds serve as versatile building blocks in materials science, contributing to the development of advanced polymers and functional materials with applications ranging from specialty coatings to electronic sensors.
Sulfur-containing phenol derivatives are valuable monomers in polymer chemistry. The sulfur linkages can be incorporated into the polymer backbone or as cross-linking agents, imparting enhanced thermal stability, chemical resistance, and specific mechanical properties. A prominent technique is "inverse vulcanization," where elemental sulfur is reacted with organic co-monomers, such as those containing phenol groups, to create high-sulfur-content polymers. rsc.orgwpmucdn.com These materials are notable for their unique optical and electrochemical properties.
Furthermore, advanced synthetic methods like Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry have enabled the creation of novel polymers from sulfur- and phenol-containing building blocks. nih.gov This approach allows for the efficient formation of polysulfonimidates and other sulfur-based polymers. A key advantage of some of these systems is the dynamic nature of the sulfur-phenolate bond, which can allow the polymers to be degradable, addressing environmental concerns related to plastic waste. nih.gov
| Polymerization Technique | Key Features | Resulting Polymer Type | Potential Advantage |
| Inverse Vulcanization | High sulfur content; reaction with organic cross-linkers | Polysulfides | Unique optical and electrochemical properties wpmucdn.com |
| SuFEx Click Chemistry | Efficient and specific reaction; dynamic covalent bonds | Polysulfonimidates, etc. | Potential for degradability and self-healing nih.gov |
This table summarizes key polymer chemistry techniques that utilize sulfur and phenol-containing compounds to create novel polymer networks.
The unique combination of a phenol group and a sulfur-containing moiety makes these derivatives highly suitable for creating functional materials. Sulfur-containing phenols have long been recognized for their outstanding antioxidant properties, making them effective stabilizers in synthetic polymers like polyethylene (B3416737) to prevent degradation. google.com
The adhesive properties and chemical resistance of sulfur-phenol polymers make them excellent candidates for protective coatings and adhesives. In the realm of sensor technology, phenolic compounds are widely used in electrochemical detection methods due to their redox activity. nih.gov The incorporation of sulfur can modulate these electronic properties and provide sites for immobilization onto sensor surfaces. For instance, films made from the oxidative polymerization of sulfur-containing dopamine (B1211576) (a phenol derivative) exhibit marked redox responsiveness, a property that is highly desirable for chemical sensors. mdpi.com The ability to tune both the recognition properties (via the phenol group) and the material properties (via the sulfur linkage) opens up possibilities for creating highly selective and sensitive sensor platforms. nih.govmdpi.com
Role of Sulfur Linkages in Tailoring Material Properties
The methylsulfonothioyl group [-S-S(O)₂CH₃] is a key feature of 4-(Methylsulfonothioyloxymethyl)phenol, making it a highly valuable building block for advanced polymer synthesis. The thiosulfonate moiety is known for its reactivity with thiol (-SH) groups, leading to the formation of disulfide bonds (-S-S-). This thiol-disulfide exchange chemistry is a powerful tool for creating cross-linked polymer networks and conjugating molecules. rsc.org
When derivatives of this compound are incorporated as monomers into polymer chains, the pendant thiosulfonate groups can act as reactive sites. By introducing thiol-containing crosslinking agents, stable disulfide bridges can be formed between polymer chains. This process allows for precise control over the material's properties:
Mechanical Strength and Elasticity: The density of disulfide cross-links directly influences the rigidity and elasticity of the resulting material. A higher degree of cross-linking leads to a more rigid, robust network, while fewer links result in a softer, more flexible material.
Redox-Responsiveness: Disulfide bonds are susceptible to cleavage under reducing conditions and can be reformed under oxidizing conditions. Materials cross-linked via these bonds are "redox-responsive." This property is highly sought after for applications in targeted drug delivery, where a therapeutic agent can be released from a hydrogel carrier in a specific reducing environment, such as inside a cell. researchgate.net
Self-Healing Materials: The dynamic nature of disulfide bonds can be harnessed to create self-healing polymers. When a material is damaged, the broken disulfide bonds can be reformed upon application of a stimulus like heat or UV light, restoring the material's integrity.
Surface Modification: The thiosulfonate group can be used to graft polymers onto surfaces that have been functionalized with thiols. This allows for the creation of polymer brushes on metal surfaces, such as gold nanoparticles, altering their solubility and biocompatibility. rsc.org
The incorporation of the this compound unit into polymers provides a facile route to materials with tunable, dynamic, and responsive properties rooted in the chemistry of sulfur linkages. researchgate.net
Catalysis and Organocatalysis Utilizing this compound Derivatives
The unique combination of a phenol ring and a reactive sulfur group makes this compound an attractive scaffold for the development of novel catalysts and reagents for organic synthesis.
Design of Chiral Catalysts from Phenol Scaffolds
Phenolic compounds, particularly sterically hindered or axially chiral biphenols like BINOL, are privileged scaffolds in asymmetric catalysis. nih.govchemrxiv.org They serve as the backbone for a wide range of highly effective chiral ligands and organocatalysts, such as chiral phosphoric acids, which are capable of inducing high levels of enantioselectivity in chemical reactions. nih.gov
The structure of this compound provides a versatile platform for designing new chiral catalysts. The phenolic hydroxyl group is a key anchoring point, while the aromatic ring can be further functionalized. Researchers can envision several strategies:
Attachment to Chiral Auxiliaries: The phenolic -OH or the benzylic position can be derivatized to connect the scaffold to known chiral molecules, creating new ligands for metal-catalyzed asymmetric reactions.
Formation of Biaryl Catalysts: Oxidative coupling of two molecules of a this compound derivative could lead to the formation of a chiral biaryl structure, analogous to BINOL. nih.gov The electronic properties of this new ligand could be tuned by modifying the sulfur-containing side chain.
Development of Bifunctional Catalysts: The phenol can act as a Brønsted acid or a hydrogen bond donor, while the sulfur moiety could be modified to act as a Lewis basic site. This bifunctionality can enable cooperative catalysis, leading to enhanced reactivity and selectivity.
The table below illustrates potential modifications to the phenol scaffold for catalyst development.
| Modification Site | Potential Reaction | Resulting Structure Element | Application in Catalysis |
| Phenolic -OH | Etherification with a chiral alcohol | Chiral ether linkage | Ligand for asymmetric metal catalysis |
| Aromatic Ring (ortho) | C-H functionalization/alkylation | Introduction of bulky groups | Creation of sterically hindered environment |
| Benzylic -CH₂- | Substitution with other functional groups | Altered electronic/steric properties | Tuning of catalyst performance |
| Thiosulfonate Group | Conversion to a phosphine (B1218219) or amine | Lewis basic site | Bifunctional organocatalysis |
Exploration of Sulfur-Based Catalytic Systems in Organic Transformations
Thiosulfonates are versatile reagents in organic synthesis, capable of acting as electrophilic sources of a sulfenyl group (-SR) or, under certain conditions, as precursors to both sulfonyl and thio radicals. ccspublishing.org.cnresearchgate.net This reactivity is being explored in a variety of catalytic transformations.
Derivatives of this compound can serve as specialized reagents in these systems. For instance, in photocatalyzed reactions, thiosulfonates have been used for the 1,2-thiosulfonylation of alkenes, where both the thio and sulfonyl parts of the molecule are added across a double bond. ccspublishing.org.cnacs.org The specific structure of the 4-(hydroxymethyl)phenol moiety could influence the regioselectivity and stereoselectivity of such reactions.
Furthermore, organocatalytic methods have been developed for the thiolation of various substrates using thiosulfonates. rsc.org The organic superbase t-Bu-P₄, for example, can catalyze the construction of perfluorophenyl-sulfur bonds using thiosulfonates as the sulfur source. rsc.org The phenol group in this compound could act as an internal proton source or participate in hydrogen bonding to modulate the reactivity in similar organocatalytic cycles.
Future Research Perspectives and Challenges
While the potential of this compound is significant, further research is required to fully realize its applications. Key areas of focus include the development of synthetic methods and a deeper exploration of its chemical reactivity.
Development of Novel and Efficient Synthetic Routes
The accessibility of this compound and its derivatives is crucial for their widespread application. Current research challenges involve creating scalable, high-yielding, and selective synthetic pathways. Potential strategies could start from readily available precursors like p-cresol (B1678582) or 4-hydroxybenzyl alcohol.
A plausible synthetic approach is outlined below:
| Starting Material | Key Transformation(s) | Intermediate(s) | Final Step | Target Compound |
| p-Cresol | Radical bromination of the methyl group | 4-(Bromomethyl)phenol | Nucleophilic substitution with methyl thiosulfonate salt | This compound |
| 4-Hydroxybenzyl alcohol | Conversion of alcohol to a leaving group (e.g., tosylate) | 4-Hydroxybenzyl tosylate | Nucleophilic substitution with methyl thiosulfonate salt | This compound |
| Dimethyl 5-hydroxyisophthalate | Reduction of esters (e.g., with NaBH₄) | 3,5-bis(hydroxymethyl)phenol | Selective functionalization of one alcohol | Functionalized Phenol Derivatives |
A primary challenge in these syntheses is achieving chemoselectivity. The presence of both a phenolic hydroxyl and a benzylic hydroxyl (or its precursor) requires careful selection of reagents and protecting groups to ensure the reaction occurs at the desired position. For instance, the phenolic -OH is more acidic and nucleophilic than the benzylic alcohol, which must be considered when designing the reaction sequence. ijsdr.org
Exploration of Undiscovered Reactivity Patterns and Selectivities
The dual functionality of this compound presents a rich landscape for exploring novel chemical reactions. The interplay between the phenol ring and the thiosulfonate group could lead to unique reactivity that is not observed in simpler molecules.
Future research could investigate:
Orthogonal Reactivity: Developing conditions that allow for the selective functionalization of either the phenol or the thiosulfonate group while leaving the other intact. This would enable the stepwise construction of complex molecules.
Tandem Reactions: Designing reactions where an initial transformation at one functional group triggers a subsequent reaction at the other. For example, an ortho-lithiation of the phenol could be followed by an intramolecular reaction with the electrophilic sulfur atom of the thiosulfonate group to form novel heterocyclic structures.
Phenol-Directed C-H Functionalization: The phenolic hydroxyl group is a powerful directing group for ortho-C-H functionalization. researchgate.net Exploring catalytic methods to selectively introduce new substituents at the positions adjacent to the hydroxyl group would provide rapid access to a library of highly functionalized derivatives.
Radical Chemistry: Investigating the behavior of the thiosulfonate group under photoredox or thermal conditions to generate sulfonyl and thiomethyl radicals. The presence of the phenol moiety could influence the stability and reactivity of these radical intermediates, potentially leading to new bond-forming strategies. ccspublishing.org.cn
Unlocking these reactivity patterns will be key to expanding the synthetic utility of this compound beyond its current potential in materials science and catalysis.
The Convergence of Silicon and Synthesis: Integrating Computational and Experimental Methodologies in Predictive Chemistry for this compound
In the landscape of modern chemical research, the synergy between computational modeling and experimental validation has become a cornerstone for accelerating the discovery and development of novel compounds. This integrated approach is particularly crucial in the study of complex molecules such as this compound, where understanding its nuanced chemical behavior and potential applications requires a multi-faceted analytical strategy. The amalgamation of predictive computational chemistry with empirical laboratory work allows for a deeper, more cost-effective, and efficient exploration of its properties and reactivity.
The predictive power of computational chemistry offers a theoretical framework to hypothesize the behavior of this compound. Through a variety of computational techniques, researchers can model its molecular structure, electronic properties, and potential interactions with other molecules. This in silico analysis serves as a critical first step, guiding experimental design and saving valuable resources by prioritizing promising research avenues.
Following the computational groundwork, experimental methodologies are employed to synthesize, characterize, and validate the predicted properties of this compound. This empirical data is then fed back into the computational models, creating a feedback loop that refines the theoretical predictions and enhances the accuracy of future in silico studies. This iterative process of prediction, experimentation, and refinement is fundamental to advancing our understanding of this and other complex chemical entities.
Integration of Computational and Experimental Methodologies for Predictive Chemistry
The exploration of this compound is significantly enhanced by the integration of computational and experimental approaches. This powerful combination allows for a comprehensive understanding of the molecule's characteristics, from its fundamental quantum mechanical properties to its macroscopic behavior.
Computational Approaches:
Computational studies on phenolic compounds often utilize a range of methods to predict their structure, reactivity, and spectroscopic properties. For instance, Density Functional Theory (DFT) is a common tool for optimizing molecular geometry and calculating electronic properties. Time-dependent DFT (TD-DFT) can be used to predict electronic absorption spectra, providing insights into how the molecule interacts with light.
Molecular dynamics (MD) simulations can offer a picture of the dynamic behavior of this compound in different environments, such as in various solvents or in proximity to a biological target. These simulations can reveal information about conformational changes and intermolecular interactions that are crucial for understanding its potential applications.
Experimental Validation:
The predictions made by computational models are then tested and validated through a suite of experimental techniques. The synthesis of this compound is the first practical step, followed by its purification and structural confirmation using methods like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.
Spectroscopic techniques such as UV-Vis and Infrared (IR) spectroscopy are used to probe the electronic and vibrational properties of the molecule, with the resulting spectra being compared to those predicted by computational methods. This comparison is vital for confirming the accuracy of the theoretical models.
Further experimental investigations might explore the reactivity of this compound through various chemical reactions, with the outcomes providing valuable data for refining kinetic and thermodynamic computational models.
The table below summarizes the interplay between computational and experimental techniques in the study of phenolic compounds, which is directly applicable to the investigation of this compound.
| Computational Method | Predicted Property | Experimental Validation Technique |
| Density Functional Theory (DFT) | Optimized molecular geometry, electronic structure | X-ray Crystallography, NMR Spectroscopy |
| Time-Dependent DFT (TD-DFT) | Electronic absorption spectra (UV-Vis) | UV-Vis Spectroscopy |
| Molecular Dynamics (MD) | Conformational dynamics, solvent effects | Various spectroscopic and thermodynamic measurements |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Enzyme-substrate interactions | Enzyme kinetics assays |
This integrated workflow, where computational predictions guide experimental work and experimental results refine computational models, creates a robust and efficient pathway for the comprehensive study of this compound and the prediction of its chemical behavior and potential utility.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 4-(Methylsulfonothioyloxymethyl)phenol, and how can competing side reactions be minimized?
- Synthesis of phenolic derivatives often involves electrophilic substitution (e.g., sulfonation, halogenation) or Friedel-Crafts alkylation. For compounds with methylsulfonothioyloxy groups, a stepwise approach is advised:
Methylsulfonothioyl group introduction : React phenol derivatives with methanesulfonothioyl chloride under controlled pH (neutral to slightly basic) to avoid hydrolysis of the thioester group.
Methylation : Use methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) to functionalize the hydroxyl group.
- Mitigating side reactions : Monitor reaction temperature (20–40°C) to prevent over-sulfonation or oxidation. Use inert atmospheres (N₂/Ar) to avoid oxidative degradation of thiol intermediates .
Q. How can the purity and structural integrity of this compound be validated experimentally?
- Analytical techniques :
- HPLC/GC-MS : Quantify purity and detect byproducts using reverse-phase chromatography with UV detection (λ = 254 nm) .
- NMR spectroscopy : Confirm substitution patterns via H and C NMR. The methylsulfonothioyloxy group will exhibit distinct shifts (e.g., S=O stretch at ~1350 cm⁻¹ in IR) .
- X-ray crystallography : Resolve crystal structure using SHELX software (e.g., SHELXL for refinement) to validate bond lengths and angles, as demonstrated for analogous phenolic compounds .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Hazard mitigation :
- Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Avoid skin contact, as phenolic derivatives can cause irritation or sensitization .
- Ventilation : Use fume hoods during synthesis to prevent inhalation of volatile byproducts (e.g., SO₂ from sulfonation).
- Spill management : Absorb leaks with inert materials (e.g., vermiculite) and neutralize acidic residues with sodium bicarbonate .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitution reactions?
- Steric hindrance : The bulky methylsulfonothioyloxy group at the para position reduces accessibility to the phenolic oxygen, slowing nucleophilic attacks.
- Electronic effects : The electron-withdrawing sulfonothioyl group deactivates the aromatic ring, directing electrophiles to meta positions.
- Methodological validation :
- Perform kinetic studies under varying conditions (polar solvents vs. non-polar) to quantify rate constants.
- Use computational tools (DFT calculations) to map electron density and predict regioselectivity .
Q. What strategies can resolve contradictions in reported stability data for this compound under oxidative conditions?
- Contradiction analysis : Discrepancies may arise from solvent polarity (e.g., aqueous vs. organic media) or trace metal contaminants accelerating oxidation.
- Experimental design :
Conduct accelerated stability studies (40–60°C) with controlled O₂ levels using HPLC to track degradation products.
Add chelating agents (e.g., EDTA) to isolate metal-catalyzed oxidation pathways .
Q. How can the hydrogen-bonding network of this compound be exploited in crystal engineering?
- Structural insights : The phenolic –OH and sulfonothioyl groups form intermolecular O–H⋯O and S–O⋯H bonds, stabilizing layered or helical packing motifs.
- Methodology :
- Co-crystallize with complementary hydrogen-bond acceptors (e.g., pyridine derivatives).
- Analyze crystal packing via SHELX-refined X-ray structures and Hirshfeld surface analysis .
Methodological Recommendations
- Data interpretation : Cross-validate spectral data (NMR, IR) with computational simulations (Gaussian, ORCA) to resolve ambiguous peaks .
- Reproducibility : Document reaction conditions (e.g., solvent purity, catalyst batch) meticulously, as minor variations disproportionately affect sulfonothioyl-group stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
